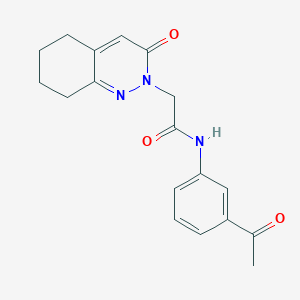

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

This compound features a 3-acetylphenyl group linked via an acetamide bridge to a partially saturated cinnolin ring system with a ketone at position 2. The hexahydrocinnolin core introduces conformational flexibility, while the acetyl group on the phenyl ring may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATOFGGWKQXLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is , with a molecular weight of approximately 318.39 g/mol. The compound features a hexahydrocinnoline moiety that is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.

Table 1: Anticancer Activity of N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of mitochondrial function |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

2. Enzyme Inhibition

The compound has also shown activity as an enzyme inhibitor. Specifically, it has been tested against various proteinases and kinases. For instance:

Table 2: Enzyme Inhibition Profile

| Enzyme Type | Inhibition (%) at 50 µM |

|---|---|

| Cysteinyl Proteinase | 75 |

| p38 MAPK | 68 |

| Cyclin-dependent Kinase 1 | 80 |

These results indicate that N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide may serve as a scaffold for developing new therapeutic agents targeting these enzymes.

The biological activity of N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The hexahydrocinnoline structure is believed to facilitate binding to active sites on target proteins.

Case Study: Anticancer Mechanism

In a recent study published in Cancer Research, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which in turn activated the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

- Key Differences: The aromatic ring is substituted with 3,4-difluoro groups instead of a 3-acetyl group. The cinnolin ring has a methyl group at position 4.

- Implications: Fluorine substituents enhance metabolic stability and may improve blood-brain barrier (BBB) penetration due to increased electronegativity and reduced susceptibility to oxidative metabolism . The methyl group on the cinnolin ring could sterically hinder interactions with flat binding pockets compared to the unsubstituted target compound.

b) N-(4-Fluorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (CAS 869463-98-9)

- Key Differences :

- A single fluorine atom replaces the acetyl group at the para position of the phenyl ring.

- Fluorine’s electron-withdrawing effect may alter binding affinity to targets sensitive to electronic perturbations .

Core Heterocycle Modifications

a) 2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide

- Key Differences: Replaces the hexahydrocinnolin core with a dihydroindole system. Incorporates a hydrazone-linked 2-hydroxybenzoyl group.

- Implications: The planar indole-hydrazone system may favor interactions with flat enzymatic active sites (e.g., kinases or oxidoreductases) compared to the flexible cinnolin core.

b) Spiro oxazolidinedione derivatives (e.g., Compound 23 in )

- Key Differences: Features a spiro oxazolidinedione scaffold instead of the cinnolin ring. Includes trifluoroethyl and fluorobenzyl substituents.

- Fluorinated alkyl groups enhance metabolic stability and may increase plasma half-life .

Functional Group Variations in the Acetamide Side Chain

a) Benzothiazole Derivatives ()

- Key Differences: Replaces the cinnolin-acetamide moiety with benzothiazole-thioacetamide groups.

- Implications: The sulfur atom in the thioacetamide linkage may increase reactivity toward cysteine residues in target proteins.

b) Phthalimide Derivatives ()

- Key Differences: Substitutes the cinnolin ring with phthalimide or hexahydrophthalimide systems.

- Implications: Phthalimide groups are known for antioxidant activity via radical scavenging, as demonstrated in DPPH assays. Hexahydrophthalimide introduces saturation, reducing aromaticity and possibly altering pharmacokinetic profiles .

Comparative Data Table

Key Research Findings

Fluorine Substitution : Fluorinated aromatic analogs (e.g., ) exhibit improved metabolic stability and BBB penetration compared to the acetylated target compound, making them candidates for CNS-targeted therapies.

Core Rigidity vs. Flexibility: Spiro or fully saturated cores () enhance selectivity but may reduce binding to targets requiring conformational adaptability, unlike the semi-flexible hexahydrocinnolin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.